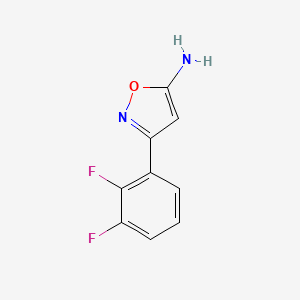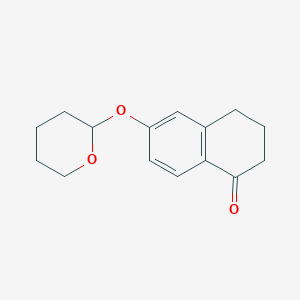![molecular formula C11H18O2 B13886507 [4-(2-Methoxyvinyl)norbornan-1-yl]methanol](/img/structure/B13886507.png)
[4-(2-Methoxyvinyl)norbornan-1-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(2-Methoxyvinyl)norbornan-1-yl]methanol is a chemical compound with the molecular formula C12H18O2 It is known for its unique structure, which includes a norbornane ring system substituted with a methoxyvinyl group and a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Methoxyvinyl)norbornan-1-yl]methanol typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the norbornane ring system. The methoxyvinyl group can be introduced through a subsequent alkylation reaction. The final step involves the reduction of the resulting intermediate to yield the desired methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and quality of the final product.
化学反应分析
Types of Reactions
[4-(2-Methoxyvinyl)norbornan-1-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The methoxyvinyl group can be reduced to form a saturated alkyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of [4-(2-Methoxyvinyl)norbornan-1-yl]aldehyde or [4-(2-Methoxyvinyl)norbornan-1-yl]carboxylic acid.
Reduction: Formation of [4-(2-Methoxyethyl)norbornan-1-yl]methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
[4-(2-Methoxyvinyl)norbornan-1-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of [4-(2-Methoxyvinyl)norbornan-1-yl]methanol involves its interaction with specific molecular targets and pathways. The methoxyvinyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
Similar Compounds
- [4-(2-Hydroxyvinyl)norbornan-1-yl]methanol
- [4-(2-Methoxyethyl)norbornan-1-yl]methanol
- [4-(2-Methoxyvinyl)norbornan-1-yl]ethanol
Uniqueness
[4-(2-Methoxyvinyl)norbornan-1-yl]methanol is unique due to its specific substitution pattern and the presence of both a methoxyvinyl group and a methanol group
属性
分子式 |
C11H18O2 |
|---|---|
分子量 |
182.26 g/mol |
IUPAC 名称 |
[4-(2-methoxyethenyl)-1-bicyclo[2.2.1]heptanyl]methanol |
InChI |
InChI=1S/C11H18O2/c1-13-7-6-10-2-4-11(8-10,9-12)5-3-10/h6-7,12H,2-5,8-9H2,1H3 |
InChI 键 |
VUFFUXWOZGFHOB-UHFFFAOYSA-N |
规范 SMILES |
COC=CC12CCC(C1)(CC2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Cyclohexylcyclohexanaminium (2S,3S)-3-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate](/img/structure/B13886425.png)


![[4-(5-Methylpyridin-3-yl)oxyphenyl]methanol](/img/structure/B13886456.png)


![2-Chloro-6-(4-methoxypyridin-3-yl)-4-morpholin-4-ylfuro[3,2-d]pyrimidine](/img/structure/B13886478.png)

![Tert-butyl 2-[6-[2-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13886482.png)

![1-(4-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B13886487.png)



